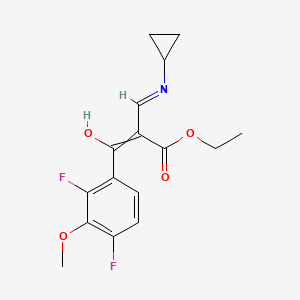
Ethyl-3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate typically involves the following steps:
Formation of the acrylate backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and an active methylene compound in the presence of a base.
Introduction of the cyclopropylamino group: This step involves the reaction of the acrylate intermediate with cyclopropylamine under controlled conditions.
Incorporation of the difluoro-methoxybenzoyl group: This can be done through a Friedel-Crafts acylation reaction using 2,4-difluoro-3-methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the acrylate moiety, converting it to the corresponding alcohol.
Substitution: The difluoro-methoxybenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and reduced acrylate derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to improve mechanical and thermal properties.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Agriculture: It can be used as a precursor for the synthesis of agrochemicals.
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate would depend on its specific application. For instance, as a drug candidate, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The difluoro-methoxybenzoyl group may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(cyclopropylamino)-2-(benzoyl)acrylate: Lacks the difluoro and methoxy substituents, which may affect its reactivity and biological activity.
Methyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
Uniqueness
The presence of the difluoro and methoxy groups in (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
ethyl 2-(cyclopropyliminomethyl)-3-(2,4-difluoro-3-methoxyphenyl)-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO4/c1-3-23-16(21)11(8-19-9-4-5-9)14(20)10-6-7-12(17)15(22-2)13(10)18/h6-9,20H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYXFDZLRWLNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=C(C(=C(C=C1)F)OC)F)O)C=NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














